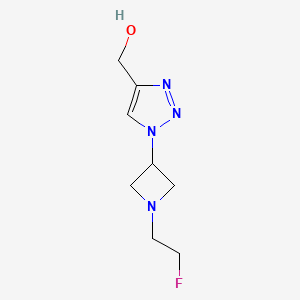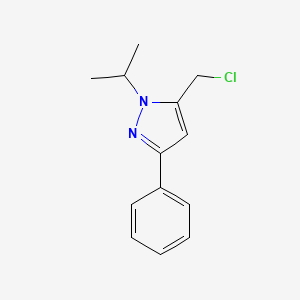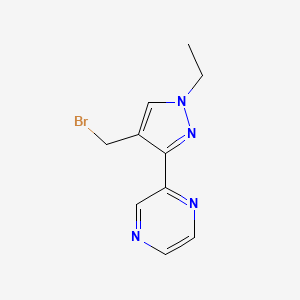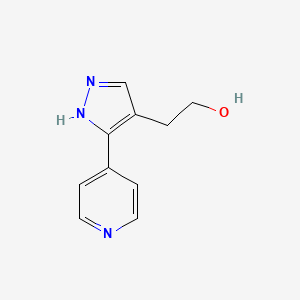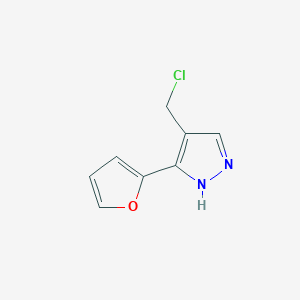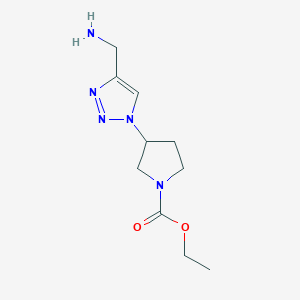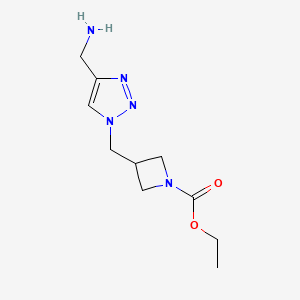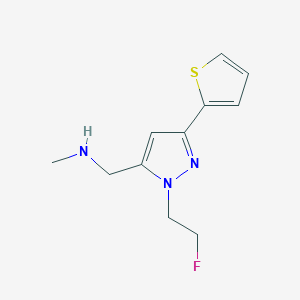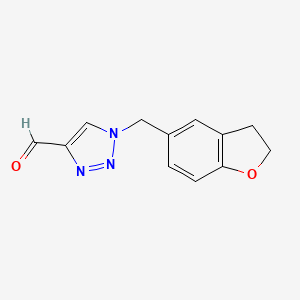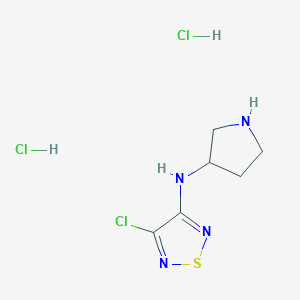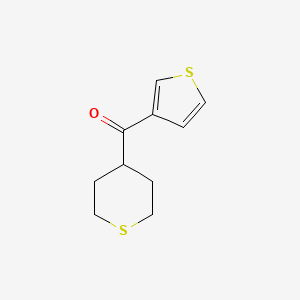
(tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanone
Overview
Description
The compound “(tetrahydro-2H-thiopyran-4-yl)(thiophen-3-yl)methanone” is a complex organic molecule that contains a thiopyran ring and a thiophene ring . Thiopyrans are sulfur-containing heterocycles, and thiophenes are aromatic compounds with a five-membered ring containing four carbon atoms and a sulfur atom .
Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, tetrahydro-4H-thiopyran-4-ones are known to participate in various chemical reactions . They are often involved in substitution reactions at the α-position to the carbonyl group and transformations with the participation of the carbonyl group or a sulfur atom .Scientific Research Applications
THTP has been studied for its potential medicinal uses, including as an antioxidant and anti-inflammatory agent. It has also been studied for its potential to inhibit the growth of cancer cells. In addition, THTP has been studied for its potential to inhibit the growth of certain bacteria and fungi, and to act as an insect repellent. THTP has also been studied for its potential to act as a neuroprotective agent, and to protect against oxidative stress.
Mechanism of Action
The exact mechanism of action of THTP is not yet fully understood. However, it is believed that THTP has antioxidant and anti-inflammatory properties, which may help to protect cells from damage caused by free radicals. Additionally, THTP has been shown to inhibit the growth of certain bacteria and fungi, and to act as an insect repellent.
Biochemical and Physiological Effects
THTP has been shown to have a variety of biochemical and physiological effects. In animal studies, THTP has been shown to reduce inflammation and oxidative stress, and to protect against cellular damage caused by free radicals. THTP has also been shown to reduce the growth of certain bacteria and fungi, and to act as an insect repellent. Additionally, THTP has been shown to have neuroprotective effects, and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using THTP in laboratory experiments include its availability, low cost, and the fact that it is a natural product. Additionally, THTP has been shown to have a variety of biochemical and physiological effects, making it an ideal candidate for further research. However, there are some limitations to using THTP in laboratory experiments. For example, the exact mechanism of action of THTP is still not fully understood, and further research is needed to better understand its effects. Additionally, THTP is a heterocyclic compound, which can make it difficult to synthesize and isolate.
Future Directions
There are many possible future directions for research on THTP. One possible direction is to further explore the exact mechanism of action of THTP, in order to better understand its effects. Additionally, further research could be done on the potential medicinal uses of THTP, such as its potential as an antioxidant and anti-inflammatory agent, as well as its potential to inhibit the growth of cancer cells. Additionally, further research could be done on the potential of THTP to act as a neuroprotective agent, and to protect against oxidative stress. Finally, further research could be done on the potential of THTP to act as an insect repellent.
Safety and Hazards
properties
IUPAC Name |
thian-4-yl(thiophen-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS2/c11-10(9-3-6-13-7-9)8-1-4-12-5-2-8/h3,6-8H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJHUSMQVXCCCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




